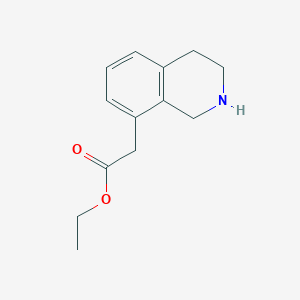
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate can then be esterified with ethyl acetate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol, resulting in the formation of 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce various functional groups onto the tetrahydroisoquinoline ring.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines. These products can exhibit different biological activities and may be used in various scientific research applications.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents targeting neurodegenerative disorders, infectious diseases, and cancer . In biology, it is used as a tool compound to study the mechanisms of action of tetrahydroisoquinoline derivatives and their interactions with biological targets. In the chemical industry, it is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby increasing the levels of dopamine and serotonin in the brain . This mechanism is relevant to its potential use in treating neurodegenerative disorders and mood disorders.
Comparación Con Compuestos Similares
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol, and 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetic acid. These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The presence of the ethyl ester group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique and valuable compound for scientific research .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-5,14H,2,6-9H2,1H3 |
Clave InChI |
DRQFYPQPLKNFKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=CC2=C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


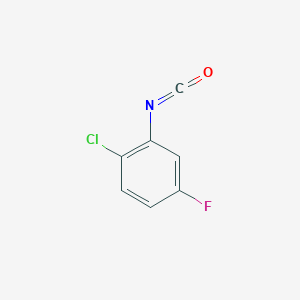
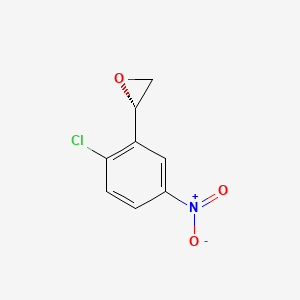
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
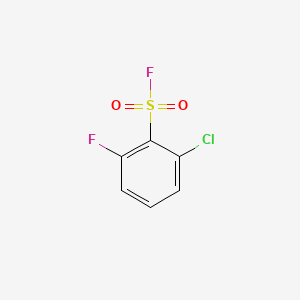
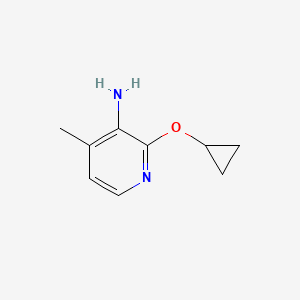
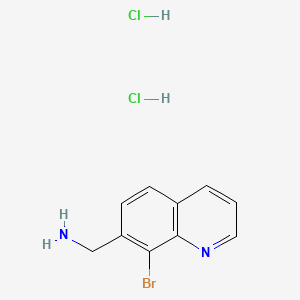
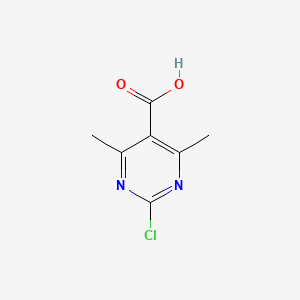
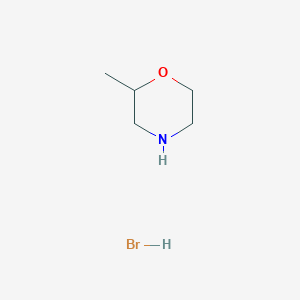
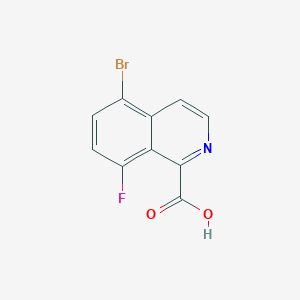

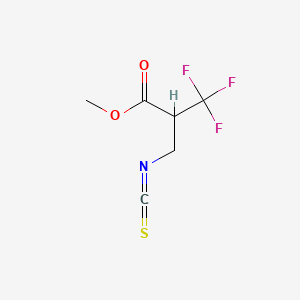
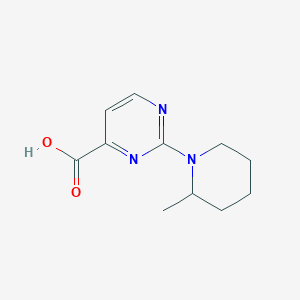
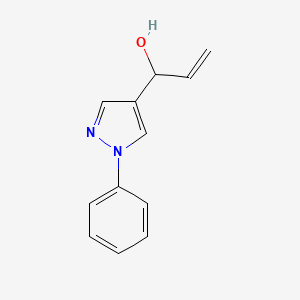
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
